4-Phenyl-6-(piperidin-1-ylmethyl)pyrimidin-5-OL
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Overview
Description
4-Phenyl-6-(piperidin-1-ylmethyl)pyrimidin-5-OL is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group and a piperidin-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-6-(piperidin-1-ylmethyl)pyrimidin-5-OL typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Substitution with Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrimidine.
Introduction of Piperidin-1-ylmethyl Group: The piperidin-1-ylmethyl group can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a halomethyl-substituted pyrimidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-6-(piperidin-1-ylmethyl)pyrimidin-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and piperidin-1-ylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
4-Phenyl-6-(piperidin-1-ylmethyl)pyrimidin-5-OL has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound can be used to probe the function of specific enzymes and receptors.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenyl-6-(piperidin-1-ylmethyl)pyrimidin-5-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine core but differs in its substitution pattern.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a different substitution pattern and additional ring structures.
Uniqueness
4-Phenyl-6-(piperidin-1-ylmethyl)pyrimidin-5-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a piperidin-1-ylmethyl group on the pyrimidine ring makes it a valuable compound for various research applications.
Properties
CAS No. |
88466-99-3 |
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Molecular Formula |
C16H19N3O |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
4-phenyl-6-(piperidin-1-ylmethyl)pyrimidin-5-ol |
InChI |
InChI=1S/C16H19N3O/c20-16-14(11-19-9-5-2-6-10-19)17-12-18-15(16)13-7-3-1-4-8-13/h1,3-4,7-8,12,20H,2,5-6,9-11H2 |
InChI Key |
UDTLCIYAQHNJBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C(=NC=N2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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